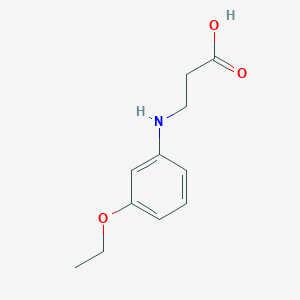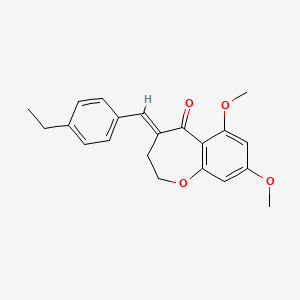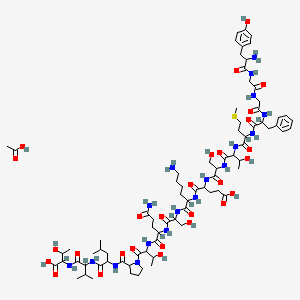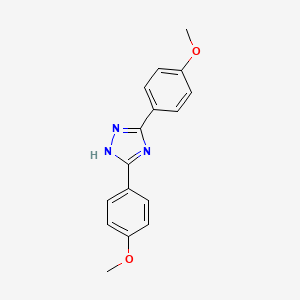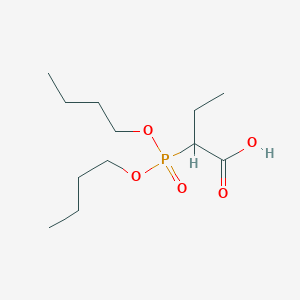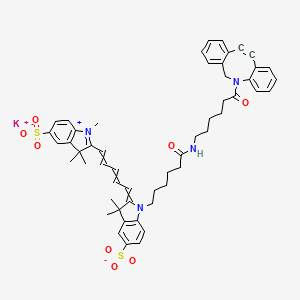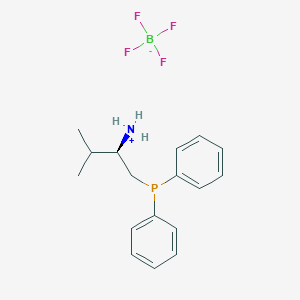
(R)-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate is a chiral phosphine ligand used in various chemical reactions, particularly in asymmetric synthesis. This compound is known for its ability to facilitate the formation of chiral centers, making it valuable in the production of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate typically involves the reaction of diphenylphosphine with a chiral amine, followed by the addition of tetrafluoroboric acid. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine. The reaction is usually carried out at low temperatures to maintain the integrity of the chiral center.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often acting as a ligand in catalytic systems.
Substitution: The aminium group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine complexes.
Substitution: Substituted aminium derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate is widely used as a ligand in asymmetric catalysis. It facilitates the formation of chiral centers, which is crucial in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it valuable in the investigation of stereospecific processes.
Medicine
In medicine, ®-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate is explored for its potential in drug development, particularly in the synthesis of chiral drugs that require high enantiomeric purity.
Industry
Industrially, this compound is used in the production of fine chemicals and pharmaceuticals. Its role in asymmetric synthesis makes it a key component in the manufacturing of various high-value products.
Mechanism of Action
The mechanism of action of ®-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate involves its function as a chiral ligand. It coordinates with metal centers in catalytic systems, facilitating the formation of chiral intermediates. The molecular targets include transition metal complexes, and the pathways involved often pertain to catalytic cycles in asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate
- ®-1-(Diphenylphosphanyl)-2-methylbutan-2-aminium tetrafluoroborate
- ®-1-(Diphenylphosphanyl)-3-ethylbutan-2-aminium tetrafluoroborate
Uniqueness
®-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This uniqueness makes it particularly effective in asymmetric synthesis, where the formation of chiral centers is essential.
Properties
Molecular Formula |
C17H23BF4NP |
|---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
[(2R)-1-diphenylphosphanyl-3-methylbutan-2-yl]azanium;tetrafluoroborate |
InChI |
InChI=1S/C17H22NP.BF4/c1-14(2)17(18)13-19(15-9-5-3-6-10-15)16-11-7-4-8-12-16;2-1(3,4)5/h3-12,14,17H,13,18H2,1-2H3;/q;-1/p+1/t17-;/m0./s1 |
InChI Key |
IKQWXIAAMJQKMS-LMOVPXPDSA-O |
Isomeric SMILES |
[B-](F)(F)(F)F.CC(C)[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)[NH3+] |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)[NH3+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,3aS,6aR)-2-[(2R)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B14751275.png)
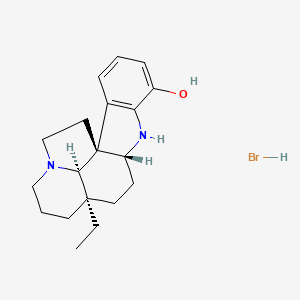
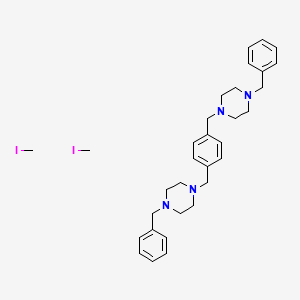
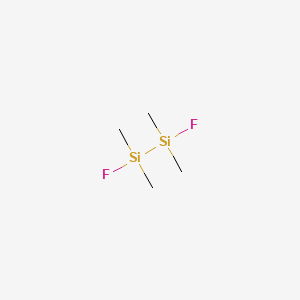
![methyl N-[2-(4-methylphenyl)ethenyl]carbamate](/img/structure/B14751294.png)

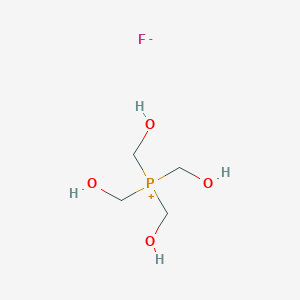
![(1S,2S,4R,7E,11R,12R)-14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde](/img/structure/B14751315.png)
